molecular formula C15H26N2O4 B13335866 tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate

tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B13335866
M. Wt: 298.38 g/mol
InChI Key: TZDUFWONBZUKMN-UHFFFAOYSA-N
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Description

tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spiro linkage through a cyclization reaction. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups such as tert-butyl are used to prevent unwanted side reactions during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical studies .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate apart from similar compounds is its unique spiro linkage and the presence of multiple functional groups. These features provide it with a distinct reactivity profile and potential for diverse applications in various fields .

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

tert-butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-8-5-10(9-15(17)6-7-15)11(16)12(18)20-4/h10-11H,5-9,16H2,1-4H3

InChI Key

TZDUFWONBZUKMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)C(C(=O)OC)N

Origin of Product

United States

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